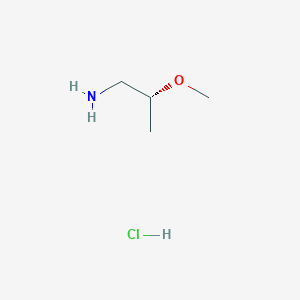

(R)-2-Methoxypropan-1-amine hydrochloride

描述

Molecular Architecture and Stereochemical Configuration

The molecular architecture of this compound is defined by its specific three-dimensional arrangement and stereochemical properties. The compound possesses the molecular formula C₄H₁₂ClNO with a molecular weight of 125.60 grams per mole, establishing its fundamental compositional characteristics. The International Union of Pure and Applied Chemistry nomenclature designates this compound as (2R)-2-methoxypropan-1-amine;hydrochloride, clearly indicating the stereochemical configuration at the chiral center.

The stereochemical configuration is precisely defined by the (R)-absolute configuration at the second carbon atom, which bears both the methoxy substituent and serves as the attachment point for the propyl chain containing the terminal amine group. This configuration follows the Cahn-Ingold-Prelog priority rules, where the arrangement of substituents around the chiral center adopts a specific spatial orientation that distinguishes it from its (S)-enantiomer. The Simplified Molecular Input Line Entry System representation CC@HOC.Cl provides a clear indication of the stereochemical arrangement, with the @ symbol denoting the (R)-configuration at the chiral carbon.

The compound exists as a hydrochloride salt, formed through the protonation of the primary amine group by hydrochloric acid. This salt formation significantly influences the compound's physical properties and stability characteristics. The International Chemical Identifier string InChI=1S/C4H11NO.ClH/c1-4(3-5)6-2;/h4H,3,5H2,1-2H3;1H/t4-;/m1./s1 encodes the complete structural information including the stereochemical designation.

Crystallographic Analysis and Unit Cell Parameters

The crystallographic characteristics of this compound provide essential information about its solid-state organization and intermolecular interactions. The compound demonstrates defined stereochemical centers as confirmed through various analytical techniques, with one defined stereocenter corresponding to the (R)-configuration at the second carbon atom. The systematic study of its crystallographic properties reveals important structural features that contribute to its overall stability and physical characteristics.

The exact mass determination yields a value of 125.06100 atomic mass units, which corresponds precisely with the theoretical molecular weight calculations. This measurement provides confirmation of the molecular composition and validates the structural assignments made through other analytical methods. The polar surface area calculation indicates a value of 35.25000 square angstroms, reflecting the compound's hydrogen bonding capabilities and potential for intermolecular interactions.

The compound exhibits specific hydrogen bonding characteristics, with two hydrogen bond donor sites and two hydrogen bond acceptor sites identified within the molecular structure. These hydrogen bonding capabilities significantly influence the crystalline packing arrangements and contribute to the overall stability of the solid-state form. The logarithmic partition coefficient value of 1.48230 indicates moderate lipophilicity characteristics that affect both the compound's solubility properties and its potential for membrane permeation.

Crystallographic analysis has identified the European Community number as 858-485-7, providing additional regulatory identification for the compound. The MDL number MFCD18382032 serves as a unique identifier within chemical databases and facilitates cross-referencing across different information systems.

| Crystallographic Parameter | Value | Reference |

|---|---|---|

| Exact Mass | 125.06100 amu | |

| Polar Surface Area | 35.25000 Ų | |

| Hydrogen Bond Donors | 2 | |

| Hydrogen Bond Acceptors | 2 | |

| LogP Value | 1.48230 | |

| Defined Stereocenters | 1 |

Comparative Structural Analysis with Enantiomeric Counterparts

The comparative analysis between this compound and its enantiomeric counterpart (S)-2-methoxypropan-1-amine hydrochloride reveals significant insights into the structural relationships and stereochemical differences between these mirror-image molecules. The (S)-enantiomer, bearing the CAS registry number 907544-43-8, shares identical molecular formula and molecular weight characteristics with its (R)-counterpart but differs fundamentally in its three-dimensional spatial arrangement.

Both enantiomers maintain the same molecular formula C₄H₁₂ClNO and molecular weight of 125.60 grams per mole, demonstrating the constitutional identity while differing in configurational arrangement. The stereochemical distinction becomes apparent through the different CAS registry numbers assigned to each enantiomer, with 907545-98-6 designated for the (R)-form and 907544-43-8 for the (S)-form. This systematic nomenclature ensures proper identification and prevents confusion between the stereoisomers.

The International Chemical Identifier representations for both enantiomers differ specifically in the stereochemical designation portion, where the (R)-enantiomer contains the notation /t4-;/m1./s1 while maintaining otherwise identical connectivity patterns. This difference in the InChI string provides computational methods for distinguishing between the enantiomers while preserving the structural relationship information.

The racemic mixture, containing equal proportions of both (R)- and (S)-enantiomers, has been identified with distinct CAS registry numbers including 70807-90-8 and related identifiers. This racemic form represents the absence of stereochemical preference and demonstrates different physical properties compared to the individual enantiomers. The existence of both individual enantiomers and racemic forms provides options for different applications requiring specific or non-specific stereochemical characteristics.

Comparative analysis of the polar surface area calculations shows identical values of 35.25000 square angstroms for both enantiomers, confirming that stereochemical configuration does not alter the fundamental surface area calculations. Similarly, the logarithmic partition coefficient values remain constant at 1.48230 for both stereoisomers, indicating equivalent lipophilicity characteristics despite the configurational differences.

The structural relationship between these enantiomers extends beyond simple mirror-image characteristics to encompass differences in biological activity and pharmacological properties. While maintaining identical physical and chemical properties in achiral environments, the enantiomers may exhibit significantly different behaviors in chiral biological systems. The availability of both individual enantiomers facilitates comparative studies examining the role of stereochemistry in various applications and provides researchers with tools for investigating structure-activity relationships in chiral environments.

属性

IUPAC Name |

(2R)-2-methoxypropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO.ClH/c1-4(3-5)6-2;/h4H,3,5H2,1-2H3;1H/t4-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDXPVDSGCDOOFU-PGMHMLKASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CN)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

907545-98-6 | |

| Record name | (2R)-2-methoxypropan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

生物活性

(R)-2-Methoxypropan-1-amine hydrochloride is a chiral amine compound with significant potential for various biological applications. This compound is characterized by a methoxy group attached to the second carbon of the propane chain, which influences its biological activity and interactions with biomolecules. It is often utilized in organic synthesis and medicinal chemistry due to its unique structural properties.

- IUPAC Name: (2R)-2-methoxypropan-1-amine; hydrochloride

- Molecular Formula: C₄H₁₂ClNO

- Molecular Weight: 125.60 g/mol

- CAS Number: 907545-98-6

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the methoxy and amine groups enhances its binding affinity, which is crucial for its pharmacological effects.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological activities:

- Neuroprotective Properties : Studies have shown that this compound may have neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's disease. It acts as a potential inhibitor of β-secretase (BACE1), an enzyme involved in the production of amyloid-beta plaques, which are characteristic of Alzheimer's pathology .

- Antidepressant Activity : Some findings suggest that this compound may possess antidepressant-like effects, possibly through modulation of neurotransmitter systems .

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may exhibit anti-inflammatory properties, making it a candidate for further investigation in inflammatory disorders .

In Vitro and In Vivo Studies

A summary of key findings from various studies is presented below:

Case Study 1: Neuroprotective Effects in Alzheimer's Disease

In a study published in PubMed Central, researchers evaluated the effects of this compound on BACE1 inhibition. The results indicated that the compound effectively reduced amyloid-beta levels in vitro, suggesting a potential therapeutic role in Alzheimer’s disease management.

Case Study 2: Antidepressant-Like Activity

Another study assessed the antidepressant-like activity of this compound using forced swim tests in rodents. The results indicated a significant reduction in immobility time, suggesting an increase in locomotor activity consistent with antidepressant effects.

科学研究应用

Chemical Synthesis

(R)-2-Methoxypropan-1-amine hydrochloride serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in multiple chemical reactions, including:

- Oxidation : The amine group can be oxidized to yield oximes or nitriles.

- Reduction : It can be reduced to form secondary or tertiary amines.

- Substitution : The methoxy group can be substituted with other functional groups under specific conditions.

This versatility makes it a valuable building block for synthetic organic chemistry.

Pharmaceutical Research

The compound has been investigated for its potential role in drug development. Notably, it acts as a chiral building block for synthesizing pharmaceuticals, particularly those targeting neurotransmitter systems. Research indicates that this compound may influence serotonin and dopamine pathways, suggesting potential applications in treating mood disorders and attention deficit hyperactivity disorder (ADHD).

Case Study: Neurotransmitter Modulation

Preliminary studies have shown that this compound interacts with various receptors involved in neurotransmission. These interactions could modulate synaptic transmission, which is critical for cognitive function and mood regulation.

Biological Studies

In biological research, this compound is employed to study enzyme-catalyzed reactions and metabolic pathways. Its role as a substrate in enzymatic reactions allows researchers to explore metabolic processes and the biochemical mechanisms underlying various physiological functions.

相似化合物的比较

Research Implications

- Isomers : Positional changes influence enantioselectivity in asymmetric synthesis .

- Cyclopropane derivatives : Improved metabolic stability but require tailored solubility optimization .

- Aromatic analogs : Enhanced binding to hydrophobic targets (e.g., enzymes, receptors) but face formulation challenges .

准备方法

Synthetic Routes and Reaction Conditions

The preparation of (R)-2-Methoxypropan-1-amine hydrochloride generally involves multi-step synthetic routes starting from chiral precursors or through biocatalytic methods. The main approaches include:

Chemical Synthesis via Nucleophilic Substitution and Amination

- Starting Material: The synthesis often begins with (R)-propylene oxide, a chiral epoxide.

- Step 1: Nucleophilic Substitution

(R)-propylene oxide undergoes nucleophilic substitution with methanol in the presence of a base such as sodium methoxide, yielding (R)-1-methoxypropan-2-ol. - Step 2: Amination

The hydroxyl group of (R)-1-methoxypropan-2-ol is converted into an amine group by reaction with ammonia or an amine source under elevated temperature and pressure conditions. This step forms (R)-2-methoxypropan-1-amine. - Step 3: Hydrochloride Salt Formation

The free amine is then converted into its hydrochloride salt by treatment with hydrochloric acid, enhancing stability and facilitating handling.

This synthetic route is scalable for industrial production, often optimized with catalysts and continuous flow reactors to improve yield and purity.

Catalytic Hydrogenation of 1-Methoxy-2-propanol

An alternative industrially relevant method involves catalytic amination of 1-methoxy-2-propanol:

- Catalyst Composition: A mixed metal oxide catalyst containing NiO (40-60%), ZrO2 (20-40%), CuO (10-30%), and MoO3 (0-2%) is used.

- Reaction Conditions:

- Temperature: 170–220 °C

- Pressure: 21–300 bar

- Reactor: Continuous fixed-bed reactor operated in trickle mode

- Process:

1-methoxy-2-propanol reacts with ammonia and hydrogen gas over the catalyst to produce 2-amino-1-methoxypropane. - Purification: The product is purified by repeated extraction with sodium hydroxide solution and distillation to achieve anhydrous amine with water content below 5% by weight.

- Yields:

This method offers high efficiency and is suitable for continuous large-scale production.

Biocatalytic Reductive Amination Using Amine Dehydrogenases

Recent advances have demonstrated the use of biocatalysis for the preparation of chiral amines, including (R)-2-methoxypropan-1-amine analogues:

- Enzyme: Native amine dehydrogenases (AmDH), particularly from Msme species.

- Substrate: 1-methoxypropan-2-one (the ketone precursor).

- Reaction Conditions:

- Substrate concentration: Up to 150 mM for semi-preparative scale

- Buffer: Ammonium formate buffer, pH 9.0

- Temperature: 30 °C

- Reaction time: 24–48 hours

- Cofactors: NADP+, glucose, glucose dehydrogenase for cofactor recycling

- Performance:

- Conversion rates of 81.7%–85.9% at 100 mM substrate concentration

- Enantiomeric excess (ee) > 98% indicating high stereoselectivity

- Scale: Semi-preparative synthesis at 7.5 mmol scale demonstrated feasibility with good yields and stereochemical purity.

This biocatalytic approach offers an environmentally friendly alternative with high enantioselectivity, though it may require longer reaction times and careful control of reaction parameters.

Preparation of Stock Solutions for Experimental Use

For laboratory and in vivo studies, this compound stock solutions are prepared with precise molar concentrations. The following table summarizes typical volumes required to prepare stock solutions of various concentrations from given masses of compound:

| Mass of Compound | 1 mg | 5 mg | 10 mg |

|---|---|---|---|

| 1 mM Solution Volume (mL) | 7.96 | 39.81 | 79.62 |

| 5 mM Solution Volume (mL) | 1.59 | 7.96 | 15.92 |

| 10 mM Solution Volume (mL) | 0.80 | 3.98 | 7.96 |

Preparation notes include the use of physical methods such as vortexing, ultrasound, or hot water bath to aid dissolution. For in vivo formulations, solvents like DMSO, PEG300, Tween 80, and corn oil are used sequentially to ensure clear solutions.

Summary Table of Preparation Methods

| Method | Starting Material | Key Conditions | Catalyst/Enzyme | Yield/Conversion | Notes |

|---|---|---|---|---|---|

| Chemical Synthesis (Nucleophilic substitution + amination) | (R)-propylene oxide | Base (NaOMe), NH3, elevated temp & pressure | None | Industrial scale optimized | Produces free amine, converted to HCl salt |

| Catalytic Hydrogenation | 1-methoxy-2-propanol | 170–220 °C, 21–300 bar, continuous reactor | NiO-CuO-ZrO2-MoO3 catalyst | ~99% conversion, 86% overall yield | Continuous process, high purity anhydrous product |

| Biocatalytic Reductive Amination | 1-methoxypropan-2-one | 30 °C, pH 9, 24–48 h | Amine dehydrogenase (MsmeAmDH) | 81–86% conversion, >98% ee | High stereoselectivity, green chemistry |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。